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Compound of Interest

Compound Name: GR 100679

CAS No.: 150351-87-4

Cat. No.: B607722 Get Quote

Content Type: Technical Whitepaper / Methodological Guide Subject: GR 100679
(Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe2) Mechanism: Competitive Antagonism at

Tachykinin NK2 Receptors

Executive Summary
GR 100679 is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor (NK2R).

Unlike broad-spectrum tachykinin inhibitors, GR 100679 exhibits high specificity for NK2 over

NK1 and NK3 subtypes, making it a critical "tool compound" in pharmacological research. It is

widely utilized to delineate the physiological role of Neurokinin A (NKA) in respiratory

bronchoconstriction and gastrointestinal motility. In its tritiated form (

-GR 100679), it serves as the gold-standard radioligand for labeling NK2 receptors in binding
assays.

This guide details the molecular mechanism of GR 100679, its interference with Gq-coupled

signaling, and the experimental protocols required to validate its affinity (

) and potency (

).
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GR 100679 is a modified pentapeptide. Its design overcomes the rapid enzymatic degradation

typical of endogenous tachykinins while maintaining high receptor affinity.

Chemical Name:

-Cyclohexylcarbonyl-Gly-L-Ala-D-Trp-L-Phe-

-dimethylamide[1]

Molecular Class: Synthetic Peptidic Antagonist

Key Structural Modifications:

N-terminal Cyclohexylcarbonyl group: Enhances lipophilicity and resistance to

aminopeptidases.

D-Trp substitution: Induces a "beta-turn" conformation critical for locking the peptide into

an antagonist orientation within the receptor pocket.

C-terminal Dimethylamide: Protects against carboxypeptidase degradation.

Mechanism of Action: The Gq/11 Blockade
The core mechanism of GR 100679 is competitive antagonism.[2] It binds reversibly to the

orthosteric site of the NK2 receptor, preventing the binding of the endogenous agonist,

Neurokinin A (NKA).

The Endogenous Pathway (Agonist Mode)
Under normal physiological conditions, NKA binds to the NK2 receptor, a G-protein coupled

receptor (GPCR). This induces a conformational change that activates the heterotrimeric

protein.

Activation:

exchanges GDP for GTP.

Effector:
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-GTP activates Phospholipase C-

(PLC

).

Second Messengers: PLC

hydrolyzes

into

(Inositol trisphosphate) and DAG (Diacylglycerol).

Response:

triggers

release from the sarcoplasmic reticulum, causing smooth muscle contraction
(bronchoconstriction/peristalsis).

The Antagonist Mode (GR 100679)
GR 100679 occupies the transmembrane binding pocket but does not induce the

conformational shift required for

coupling.

Result: The signaling cascade is silenced. Intracellular calcium remains at basal levels, and

smooth muscle remains relaxed even in the presence of NKA.
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Figure 1: The competitive antagonism of GR 100679 at the NK2 receptor interface, preventing

the Gq-mediated calcium cascade.

Experimental Protocols (Validation Systems)
To scientifically validate GR 100679, one must characterize its binding affinity (

) and its functional potency (

).

Protocol A: Saturation Binding Assay (Determining )
Objective: Determine the equilibrium dissociation constant (

) of

-GR 100679 and the receptor density (

) in a tissue preparation (e.g., Hamster Trachea or transfected CHO cells).

Methodology:

Tissue Prep: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing

peptidase inhibitors: phosphoramidon, chymostatin, leupeptin). Centrifuge at 48,000 x g to

isolate membrane fraction.

Incubation:

Prepare 12-point serial dilution of

-GR 100679 (Range: 0.1 nM to 10 nM).

Total Binding: Membrane + Radioligand.

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold GR 100679 (1

M) or NKA (1

M).
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Incubate for 60-90 mins at 25°C to reach equilibrium.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to

reduce filter binding) using a cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation

spectroscopy.

Analysis: Plot Specific Binding (Total - NSB) vs. Concentration. Fit to a one-site hyperbola

model:

Protocol B: Functional Schild Analysis (Determining )
Objective: Confirm competitive antagonism and quantify potency in a physiological system

(Guinea Pig Trachea).

Methodology:

Setup: Mount tracheal rings in organ baths containing Krebs-Henseleit solution (37°C,

oxygenated with 95%

/5%

).

Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist

Neurokinin A (NKA) (

M to

M). Wash out.

Antagonist Incubation: Incubate tissue with a fixed concentration of GR 100679 (e.g., 10 nM)

for 30 mins.

Test Curve: Generate a second NKA CRC in the presence of GR 100679. Repeat for

increasing concentrations of GR 100679 (30 nM, 100 nM).
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Analysis: Calculate the Dose Ratio (DR) =

.

Schild Plot: Plot

vs.

.

Result: A linear slope of 1.0 indicates competitive antagonism.[3] The X-intercept is the

(measure of affinity).[3]
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Figure 2: Dual-stream validation workflow for characterizing GR 100679 affinity and potency.

Data Summary & Comparative Pharmacology
GR 100679 is defined by its high selectivity. The table below summarizes its affinity profile

compared to other tachykinin ligands.
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Compound Receptor Target

Affinity (

/

)

Type

GR 100679 NK2 9.0 - 9.5 Peptide Antagonist

Neurokinin A NK2 8.5 - 9.0 Endogenous Agonist

GR 159897 NK2 9.5 - 10.0
Non-peptide

Antagonist

SR 48968 NK2 8.5 - 9.0
Non-peptide

Antagonist

Substance P NK1 < 6.0 (at NK2) NK1 Selective Agonist

Note:

values are derived from displacement of

-GR 100679 in transfected CHO cells.

Therapeutic Implications
While GR 100679 is primarily a research tool due to the pharmacokinetic limitations of peptides

(rapid clearance, poor oral bioavailability), its mechanism underpins the development of stable

non-peptide analogs (e.g., Saredutant).

Asthma: NK2 receptors on bronchial smooth muscle mediate the non-cholinergic

bronchoconstriction seen in asthmatic hyper-responsiveness. GR 100679 blockade

demonstrates that this pathway is distinct from the cholinergic (vagus nerve) pathway.

Irritable Bowel Syndrome (IBS): NK2 receptors drive high-amplitude propagating

contractions in the colon. Antagonism reduces visceral hypersensitivity and hypermotility

without abolishing basal peristalsis.
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[https://www.benchchem.com/product/b607722#gr-100679-mechanism-of-action-nk2-
receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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